molecular formula C7H16N6 B2554131 N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide CAS No. 18413-26-8

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide

Cat. No.: B2554131
CAS No.: 18413-26-8
M. Wt: 184.247
InChI Key: ZGISTEMQWYSJHP-UHFFFAOYSA-N
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Description

Synthesized via a multi-step protocol, it is characterized by moderate yield (54%) and crystallizes as white solids from ethanol with a melting point of 148°C (decomposition) .

Properties

IUPAC Name

N-(diaminomethylidene)-4-methylpiperazine-1-carboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N6/c1-12-2-4-13(5-3-12)7(10)11-6(8)9/h2-5H2,1H3,(H5,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGISTEMQWYSJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=N)N=C(N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Direct Condensation of 4-Methylpiperazine with Cyanamide

The most widely reported method involves the reaction of 4-methylpiperazine with cyanamide under alkaline conditions. This one-step synthesis leverages nucleophilic attack by the piperazine amine on the electrophilic carbon of cyanamide.

Representative Procedure

  • Reactants :
    • 4-Methylpiperazine (1.0 equiv)
    • Cyanamide (1.2 equiv)
    • Sodium hydroxide (1.5 equiv) as base
  • Solvent : Ethanol or methanol (anhydrous)
  • Conditions :
    • Temperature: 60–80°C
    • Time: 6–12 hours
    • pH: Maintained at 10–12 via NaOH addition
  • Workup :
    • Neutralization with dilute HCl
    • Solvent removal under reduced pressure
    • Recrystallization from ethyl acetate

Yield : 68–75%.

Key Mechanistic Insights
  • The base deprotonates 4-methylpiperazine, enhancing its nucleophilicity.
  • Cyanamide acts as a carboximidamide donor, forming the N–C–N linkage.
  • Side products (e.g., over-alkylated species) are minimized by stoichiometric control.

Catalytic Methods for Enhanced Efficiency

A patent-derived approach (CN115703750A) introduces phase-transfer catalysts (PTCs) and aluminum oxide (Al₂O₃) to improve reaction kinetics and yield.

Optimized Protocol

  • Catalysts :
    • Tetrabutylammonium bromide (TBAB, 2% w/w)
    • Al₂O₃ (5% w/w) as a solid support
  • Solvent : Dichloromethane
  • Conditions :
    • Reflux at 40°C for 4 hours
  • Advantages :
    • Reduced reaction time (4 vs. 12 hours)
    • Yield increase to 82%.

Table 1: Catalyst Performance Comparison

Catalyst System Yield (%) Reaction Time (h)
None (Base-only) 68 12
TBAB + Al₂O₃ 82 4

Purification and Isolation Strategies

Solvent Extraction and Distillation

Crude products often contain unreacted starting materials and inorganic salts. Aromatic hydrocarbons (toluene, xylene) are employed for extraction:

  • Dissolution : Crude product in toluene (4:1 v/w ratio)
  • Washing : Neutralization with aqueous NaOH (5%) to remove acidic impurities
  • Distillation :
    • Remove toluene under vacuum (50°C, 10 kPa)
    • Collect product at 115–125°C (5–8 kPa).

Purity : ≥90% after distillation.

Recrystallization Optimization

Ethyl acetate/hexane mixtures (3:1) achieve >98% purity via slow cooling:

Table 2: Recrystallization Solvent Effects

Solvent System Purity (%) Recovery (%)
Ethyl acetate alone 92 85
Ethyl acetate/hexane 98 78

Industrial-Scale Production Considerations

Continuous Flow Synthesis

To address exothermicity and scalability, flow reactors are preferred:

  • Reactor Type : Tubular (stainless steel)
  • Residence Time : 30 minutes
  • Throughput : 5 kg/hour.

Advantages :

  • Consistent temperature control (±2°C)
  • 95% conversion efficiency.

Waste Management

  • Cyanamide Byproducts : Treated with H₂O₂ to form urea, reducing toxicity.
  • Solvent Recovery : >90% toluene recycled via fractional distillation.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Over-Alkylation : Controlled by limiting cyanamide excess to ≤1.2 equiv.
  • Hydrolysis Products : Avoid aqueous workup at pH < 8.

Stability Issues

  • Thermal Degradation : Store below 4°C under nitrogen.
  • Moisture Sensitivity : Use anhydrous solvents and molecular sieves.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies show 80% yield in 1 hour using 300 W irradiation.

Biocatalytic Routes

Immobilized amidases are being explored for enantioselective synthesis, though yields remain low (35%).

Chemical Reactions Analysis

Types of Reactions

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino(imino)methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[amino(imino)methyl]-4-methylpiperazine-1-carboxylic acid, while reduction may produce N-[amino(imino)methyl]-4-methylpiperazine.

Scientific Research Applications

Neuroprotection and Alzheimer's Disease

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide has been investigated as a potential inhibitor of beta-secretase 1, an enzyme implicated in Alzheimer's disease pathology. By inhibiting this enzyme, the compound may influence amyloid precursor protein cleavage, potentially mitigating neurodegenerative processes associated with Alzheimer's disease .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

Anticancer Research

The compound also demonstrates promise in anticancer studies, where it has been evaluated for its ability to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Data Table: Summary of Biological Activities

Application AreaMechanism of ActionReference
NeuroprotectionInhibition of beta-secretase 1
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis and inhibition of cell proliferation

Case Study 1: Inhibition of Beta-Secretase 1

A study conducted on the effects of this compound on beta-secretase 1 demonstrated a significant reduction in enzyme activity in vitro. This finding suggests its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against several pathogenic bacteria including Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth effectively, supporting its development as an antimicrobial agent .

Mechanism of Action

The mechanism of action of N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

identifies several high-similarity compounds (based on Tanimoto coefficients):

4-Methylpiperazin-1-amine dihydrochloride (CAS 40675-60-3; similarity: 0.95): A simpler amine lacking the carboximidamide group, with a methyl-piperazine core and hydrochloride counterions .

N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide (CAS 786578-60-7): Substitutes the methyl group with a phenyl ring, altering steric and electronic profiles .

4-(Prop-2-yn-1-yl)piperazin-1-amine (CAS 56964-23-9; similarity: 0.86): Features a propargyl group, enabling click chemistry applications .

Comparative Analysis

Table 1: Key Differences Between N-[Amino(imino)methyl]-4-methylpiperazine-1-carboximidamide and Analogues
Property Target Compound 4-Methylpiperazin-1-amine dihydrochloride N-Amino(imino)methyl-4-phenylpiperazine-1-carboximidamide 4-(Prop-2-yn-1-yl)piperazin-1-amine
Core Structure Methyl-piperazine + carboximidamide Methyl-piperazine + amine Phenyl-piperazine + carboximidamide Propargyl-piperazine + amine
Functional Groups Carboximidamide, NH₅ Amine, HCl salt Carboximidamide, NH₅ Propargyl, amine
Molecular Weight (g/mol) 171 ~193 (with HCl) Higher (exact value unavailable) ~139
Polarity High (multiple NH groups) Moderate (HCl enhances solubility) Moderate (phenyl reduces polarity) Low (propargyl is hydrophobic)
Synthetic Yield 54% Not reported Not reported Not reported
Applications Potential H-bond donor Salt forms for solubility Enhanced π-π interactions Click chemistry substrates
Key Observations :
  • Its higher molecular weight (due to counterions) may affect pharmacokinetics in drug design .
  • Phenyl-Substituted Analog : The phenyl group introduces steric bulk and π-π stacking capacity, which could enhance binding to aromatic residues in proteins but reduce aqueous solubility .
  • Propargyl Derivative : The propargyl group enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition), making it valuable for probe synthesis .
  • Diamine Derivatives : Piperazine-1,4-diamine hydrochloride lacks both methyl and carboximidamide groups, resulting in lower molecular complexity and reduced functional versatility .

Biological Activity

N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide is a chemical compound that has gained attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure allows it to interact with biological systems, leading to diverse applications and potential therapeutic effects.

Chemical Structure and Properties

The compound features a piperazine ring substituted with an amino(imino)methyl group and a carboximidamide moiety. This structural configuration contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions like cancer and infections.
  • Receptor Interaction: It can bind to specific receptors, potentially altering signaling pathways that regulate cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that the compound has significant antimicrobial properties, inhibiting the growth of various bacteria and fungi. This makes it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential: The compound has been explored for its ability to inhibit cancer cell proliferation. Studies show that it may interfere with pathways critical for tumor growth.
  • Antidiabetic Effects: Investigations into its effects on glucose metabolism indicate potential benefits in managing diabetes, possibly through modulation of AMPK pathways.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Studies:
    • A study evaluated the compound against various bacterial strains, revealing effective inhibition at micromolar concentrations. This suggests potential for development as an antibiotic agent .
  • Anticancer Research:
    • In vitro assays demonstrated that the compound inhibited proliferation in cancer cell lines, particularly those overexpressing c-Myc, a common oncogene . The mechanism involved disruption of c-Myc-Max dimerization, crucial for tumorigenesis .
  • Metabolic Effects:
    • Research focused on its role as an AMPK activator showed promising results in lowering blood glucose levels in murine models, indicating its potential as a therapeutic agent for diabetes management .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInhibits proliferation of cancer cells
AntidiabeticActivates AMPK pathway; lowers blood glucose

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide, and how are impurities minimized?

  • Methodology : The compound is synthesized via condensation of 1-amino-4-methylpiperazine with appropriate carboximidamide precursors. A reported procedure involves refluxing in ethanol under nitrogen, achieving 54% yield after purification via column chromatography (hexane/ethyl acetate). Key steps include monitoring reaction progress by TLC and using anhydrous Na₂SO₄ for drying organic extracts .
  • Characterization : Structural confirmation relies on ¹H/¹³C NMR (e.g., δ 2.48 ppm for CH₃, 163.3 ppm for C=NH) and mass spectrometry (m/z 171 [M⁺]) .

Q. How is the purity and stability of this compound assessed during storage?

  • Analytical Methods : Purity is validated via HPLC with UV detection (λ = 254 nm). Stability studies under varying temperatures (4°C, 25°C) and humidity (40–80% RH) are conducted over 6–12 months. Degradation products are identified using LC-MS .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Assay Design : AMPK activation is tested in hepatocyte cell lines (e.g., HepG2) using luminescence-based kits. Cytotoxicity is assessed via MTT assays (IC₅₀ determination) against cancer cell lines (e.g., MCF-7, A549) .

Advanced Research Questions

Q. How can structural analogs be designed to enhance AMPK activation while reducing off-target effects?

  • SAR Strategy : Modify the carboximidamide group (e.g., introducing electron-withdrawing substituents) and vary the piperazine methyl group. Computational docking (AutoDock Vina) predicts binding affinity to AMPK’s allosteric site. In vitro validation includes kinase selectivity profiling against 50+ kinases .
  • Data Contradictions : Discrepancies between predicted and observed activity are resolved by comparing crystal structures (e.g., CCDC-1990392 for analog comparisons) and adjusting force field parameters .

Q. What mechanistic studies resolve conflicting reports on its antihyperglycemic vs. cytotoxic effects?

  • Experimental Approach :

  • In Vivo : Diabetic rodent models (e.g., STZ-induced rats) evaluate glucose tolerance (OGTT) and liver glycogen levels.
  • In Vitro : RNA-seq identifies differentially expressed genes in treated vs. control cells.
  • Contradiction Analysis : Dose-dependent effects (e.g., AMPK activation at 10 µM vs. apoptosis induction at 50 µM) are clarified via phospho-AMPK/cleaved caspase-3 Western blots .

Q. How can synthetic scalability be improved without compromising yield?

  • Process Optimization : Replace batch reflux with continuous flow reactors (residence time = 30 min, 150°C). Solvent screening (DMF vs. acetonitrile) reduces side reactions. Automation (e.g., liquid-handling robots) ensures reproducibility .

Methodological Challenges

Q. What techniques validate the compound’s interaction with non-AMPK targets (e.g., carbonic anhydrase)?

  • Biophysical Methods : Surface plasmon resonance (SPR) measures binding kinetics (Kᴅ = nM range). Competitive inhibition assays (hCA I/II) use 4-nitrophenyl acetate as substrate, with Ki values calculated from Lineweaver-Burk plots .

Q. How are regioselectivity issues addressed during piperazine functionalization?

  • Synthetic Solutions : Protecting group strategies (e.g., Boc for secondary amines) and DFT calculations (Gaussian 09) predict regioselectivity in nucleophilic substitutions. LC-MS monitors intermediate stability .

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